molecular formula C8H8N2O4 B6240141 3-(hydroxymethyl)-5-nitrobenzamide CAS No. 208756-64-3

3-(hydroxymethyl)-5-nitrobenzamide

Cat. No.: B6240141
CAS No.: 208756-64-3
M. Wt: 196.2
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Description

3-(hydroxymethyl)-5-nitrobenzamide: is an organic compound with a benzamide structure, featuring a hydroxymethyl group at the third position and a nitro group at the fifth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(hydroxymethyl)-5-nitrobenzamide typically involves the nitration of a benzamide precursor followed by the introduction of a hydroxymethyl group. One common synthetic route is as follows:

    Nitration: The starting material, benzamide, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the fifth position.

    Hydroxymethylation: The nitrated benzamide is then subjected to hydroxymethylation using formaldehyde and a base such as sodium hydroxide to introduce the hydroxymethyl group at the third position.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-(hydroxymethyl)-5-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants such as tin(II) chloride.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst or tin(II) chloride in hydrochloric acid.

    Substitution: Various nucleophiles such as halides, amines, or thiols under appropriate conditions.

Major Products

    Oxidation: 3-(carboxylic acid)-5-nitrobenzamide.

    Reduction: 3-(hydroxymethyl)-5-aminobenzamide.

    Substitution: Depending on the nucleophile, products such as 3-(halomethyl)-5-nitrobenzamide or 3-(aminomethyl)-5-nitrobenzamide.

Scientific Research Applications

3-(hydroxymethyl)-5-nitrobenzamide has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.

    Industrial Chemistry: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(hydroxymethyl)-5-nitrobenzamide depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby inhibiting its activity. The nitro group can participate in redox reactions, while the hydroxymethyl group can form hydrogen bonds with biological molecules, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(hydroxymethyl)-4-nitrobenzamide
  • 3-(hydroxymethyl)-5-chlorobenzamide
  • 3-(hydroxymethyl)-5-methylbenzamide

Uniqueness

3-(hydroxymethyl)-5-nitrobenzamide is unique due to the specific positioning of the hydroxymethyl and nitro groups,

Properties

CAS No.

208756-64-3

Molecular Formula

C8H8N2O4

Molecular Weight

196.2

Purity

95

Origin of Product

United States

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